((4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol

Fluorination DAST Synthetic intermediate

Researchers often face supply challenges with chiral, non-racemic building blocks that combine orthogonal reactivity. CAS 927689-68-7 resolves this as a defined (4R,5R) single enantiomer. - Orthogonal Handles: Hydroxymethyl group for fluorination (e.g., DAST to fluoromethyl) or phosphinite ligand synthesis; 4-iodophenyl for Pd-catalyzed cross-couplings. - Demonstrated Utility: Broad reactivity in Sonogashira, Suzuki, and Heck couplings; key intermediate in patent-protected antimicrobial macrocycle and agrochemical discovery pathways. - Supply Assurance: Supplied as a single enantiomer with full analytical documentation to support reproducible asymmetric methodology.

Molecular Formula C16H14INO2
Molecular Weight 379.19 g/mol
CAS No. 927689-68-7
Cat. No. B046373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol
CAS927689-68-7
Synonyms(4R,5R)-[5-(4-IODOPHENYL)-2-PHENYL-4,5-DIHYDRO-OXAZOL-4-YL]METHANOL
Molecular FormulaC16H14INO2
Molecular Weight379.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(C(O2)C3=CC=C(C=C3)I)CO
InChIInChI=1S/C16H14INO2/c17-13-8-6-11(7-9-13)15-14(10-19)18-16(20-15)12-4-2-1-3-5-12/h1-9,14-15,19H,10H2/t14-,15-/m1/s1
InChIKeyZCFMVNLKICQFTI-HUUCEWRRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol Procurement Guide


CAS 927689-68-7 is a chiral, non‑racemic 2,4,5‑trisubstituted‑4,5‑dihydrooxazole (2‑oxazoline) that carries a stereodefined hydroxymethyl group at the 4‑position, a phenyl ring at the 2‑position, and a 4‑iodophenyl group at the 5‑position . Its molecular formula is C₁₆H₁₄INO₂ (MW 379.19 g/mol), and it is supplied as a single enantiomer with the (4R,5R) configuration . The compound is described as a chiral oxazoline alcohol building block that combines a reactive primary alcohol handle with an iodine‑tagged aromatic ring, making it suitable for asymmetric ligand construction and palladium‑catalyzed cross‑coupling diversification .

Why Generic Substitution Fails for This Chiral Oxazoline Alcohol


Simple 2‑aryl‑4,5‑dihydrooxazoles or non‑iodinated oxazoline‑4‑methanols cannot replicate the synthetic versatility of this compound. The 4‑iodophenyl group is a proven handle for Pd‑catalyzed Sonogashira, Suzuki, Heck, Negishi, and Stille couplings, enabling rapid diversification of the oxazoline scaffold into agrochemical or pharmaceutical candidates [1]. Simultaneously, the (4R,5R)‑configured hydroxymethyl substituent is a chemically differentiated nucleophile that can be converted to fluoromethyl, phosphinite, or other donor groups for asymmetric catalysis. Substituting a non‑iodinated or achiral oxazoline would forfeit both the cross‑coupling entry point and the established diastereoselective transformation pathway; substituting a regioisomeric iodophenyl oxazoline (e.g., 2‑iodophenyl) would alter the geometry of metal‑binding and coupling efficiency. The specific combination of stereochemistry, iodine position, and alcohol functionality is therefore non‑interchangeable for the published synthetic routes.

Quantitative Differentiation Evidence


Direct Fluorination Yield to 4-Fluoromethyl Analog

In patent‑documented synthesis, (4R,5R)-5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol (21 g, 55.40 mmol) was treated with DAST (11.62 mL, 88.67 mmol) in CH₂Cl₂ at −78 °C → rt to give the corresponding 4‑fluoromethyl derivative (12.5 g, 53% yield) with complete inversion at the C‑4 stereogenic center, providing the (4S,5R) diastereomer . By contrast, the alternative synthesis of the same fluoromethyl compound from a different precursor (4‑benzyl‑2‑(4‑iodophenyl)oxazoline) required a multistep sequence with lower overall efficiency, making the titled alcohol the preferred direct fluorination substrate [1].

Fluorination DAST Synthetic intermediate Fluoromethyl oxazoline

Cross-Coupling Versatility via the 4-Iodophenyl Handle

A 4‑(4‑iodophenyl)oxazoline scaffold has been shown to participate in Sonogashira, Suzuki, Heck, Negishi, and Stille reactions, producing novel oxazolines with insecticidal and acaricidal activity [1]. The highest field‑level potency was observed with phenylacetylene‑coupled products, active at 10–25 g/Ha against Spodoptera and Tetranychus species. The 4‑iodophenyl group is directly installed in the title compound, eliminating the need for a separate halogenation step that would be required if a 4‑bromophenyl or 4‑chlorophenyl analog were used. In contrast, the non‑halogenated (4S,5S)-2-methyl-5-phenyl-2-oxazoline-4-methanol cannot undergo Pd‑catalyzed aryl‑functionalization and is therefore limited to ligand applications only [2].

Cross-coupling Sonogashira Suzuki Agrochemical diversification

Physicochemical Profile vs. Fluoromethyl Analog

The predicted boiling point (488.1 ± 40.0 °C) and density (1.6 ± 0.1 g/cm³) of the title alcohol contrast with the lower boiling point (452.7 ± 40.0 °C) and similar density (1.61 ± 0.1 g/cm³) of its 4‑fluoromethyl counterpart (CAS 927689-69-8), reflecting the stronger intermolecular hydrogen bonding of the alcohol . The alcohol also has a predicted pKa of approximately 14–15 (typical for primary alcohols), whereas the fluoromethyl analog is non‑ionizable at the oxazoline nitrogen (predicted pKa ≈ 2.85). These differences affect chromatographic purification, solvent partitioning, and storage requirements: the alcohol may require anhydrous conditions to avoid esterification or oxidation side reactions during long‑term storage.

Physicochemical properties Boiling point Density Predicted pKa

Enantiomeric and Diastereomeric Integrity During Downstream Derivatization

The DAST‑mediated fluorination of the title compound proceeds with clean inversion at C‑4, delivering the (4S,5R)‑fluoromethyl diastereomer as a single product . This stereochemical fidelity is critical for asymmetric catalysis applications where the absolute configuration at C‑4 directs enantioselection. In the ruthenium cluster chemistry reported for the analogous (4S,5S)-2-methyl-5-phenyl-2-oxazoline-4-methanol, the ligand stereochemistry directly controls metal‑cluster topology [1]. The (4R,5R) alcohol thus provides a predictable stereochemical relay point that is not available from racemic or epimeric mixtures.

Diastereoselectivity Stereochemistry SN2 inversion Chiral purity

Evidence-Linked Application Scenarios


Precursor for Chiral 4-Fluoromethyl Oxazoline Ligands

The 53% yield, single‑step DAST fluorination documented in patent WO2018/191682 enables production of the 4‑fluoromethyl analog without protecting‑group manipulation [1]. This makes the alcohol the preferred entry point for synthesizing enantiopure ¹⁸F‑labeled oxazolines for PET imaging or fluorinated chiral ligands for asymmetric catalysis.

Cross-Coupling Hub for Agrochemical Discovery

The 4‑iodophenyl substituent demonstrated broad reactivity in Sonogashira, Suzuki, Heck, Negishi, and Stille reactions, with phenylacetylene adducts reaching field activity at 10–25 g/Ha [2]. The alcohol can be used directly in parallel synthesis to generate diverse 4‑aryl‑alkynyl oxazoline libraries for insecticidal and acaricidal screening.

Chiral Ligand for Transition-Metal Cluster Synthesis

Analogs such as (4S,5S)-2-methyl-5-phenyl-2-oxazoline-4-methanol form structurally characterized ruthenium clusters where the alcohol stereochemistry dictates metal‑core topology [3]. The iodinated variant offers the same chelating hydroxymethyl group plus an iodine spectroscopic handle (X‑ray anomalous scattering) to facilitate crystallographic phasing of metal‑organic frameworks and catalysts.

Building Block for Macrocyclic Antibiotic Intermediates

Both WO2012/125832 and WO2018/191682, which cite this compound, pertain to antimicrobial triazole macrocycles. The alcohol's orthogonal reactivity (hydroxymethyl for ester/ether formation; iodoaryl for C–C coupling) allows sequential functionalization without protecting‑group conflict, making it attractive for convergent macrocycle assembly [1].

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